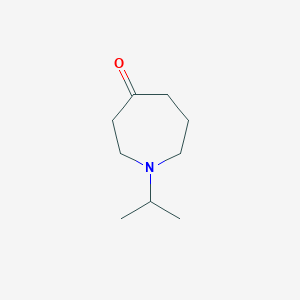

1-(Propan-2-yl)azepan-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-propan-2-ylazepan-4-one |

InChI |

InChI=1S/C9H17NO/c1-8(2)10-6-3-4-9(11)5-7-10/h8H,3-7H2,1-2H3 |

InChI Key |

XVKDTWAXFZTAKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC(=O)CC1 |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of the 1 Propan 2 Yl Azepan 4 One Scaffold

Reactions of the Ketone Functionality at C-4

The ketone at the C-4 position of the 1-(propan-2-yl)azepan-4-one scaffold is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in elaborating the core structure and introducing new functionalities.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the C-4 ketone into an exocyclic double bond. adichemistry.comchemguide.co.ukmasterorganicchemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.orgadichemistry.com This reaction, involving the use of a phosphonium (B103445) ylide, is a cornerstone in alkene synthesis. adichemistry.commasterorganicchemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.orgadichemistry.com The reactivity of the ylide, which can be stabilized or non-stabilized, influences the stereochemical outcome of the resulting alkene. organic-chemistry.org For instance, even sterically hindered ketones can be converted to their methylene (B1212753) derivatives using reagents like methylenetriphenylphosphorane. adichemistry.comwikipedia.org

Grignard Reaction: The addition of Grignard reagents to the C-4 ketone offers a direct route to tertiary alcohols. chemguide.co.ukbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This classic organometallic reaction involves the nucleophilic attack of the Grignard reagent to the carbonyl carbon. chemguide.co.ukbyjus.comorganic-chemistry.orgmasterorganicchemistry.com The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C-4 position, significantly increasing the molecular complexity. chemguide.co.ukbyjus.comorganic-chemistry.orgmasterorganicchemistry.com

Reductive Amination: Reductive amination is a powerful tool for transforming the C-4 ketone into a diverse range of secondary and tertiary amines. masterorganicchemistry.comalfa-chemistry.comorganicchemistrytutor.comorganic-chemistry.orglibretexts.org This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ. masterorganicchemistry.comalfa-chemistry.comorganicchemistrytutor.comorganic-chemistry.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. masterorganicchemistry.comalfa-chemistry.comorganicchemistrytutor.comorganic-chemistry.org This method is highly versatile, allowing for the introduction of various amine-containing side chains. masterorganicchemistry.comalfa-chemistry.comorganicchemistrytutor.comorganic-chemistry.orglibretexts.org

Table 1: Reactions of the Ketone Functionality at C-4

| Reaction | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2), base (e.g., n-BuLi) | Exocyclic alkene | Forms a C=C bond at the C-4 position. Stereochemistry can be controlled by ylide choice. |

| Grignard Reaction | Grignard reagent (e.g., RMgBr), followed by acidic workup | Tertiary alcohol | Introduces an alkyl, aryl, or vinyl group at the C-4 position. |

| Reductive Amination | Amine (RNH2 or R2NH), reducing agent (e.g., NaBH3CN) | Secondary or tertiary amine | Converts the ketone to an amine, allowing for the introduction of diverse substituents. |

Transformations Involving the Azepane Nitrogen Atom

The tertiary nitrogen atom in the azepane ring is a site of significant reactivity, enabling transformations that can modulate the electronic and steric properties of the entire scaffold.

N-Oxidation: The tertiary amine can be readily oxidized to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxides can serve as intermediates in further synthetic transformations or may themselves exhibit interesting biological properties. For example, peroxidase/H₂O₂/Br⁻ systems have been shown to be effective for the oxidation of N-hydroxy-N-2-fluorenylacetamide. nih.gov

N-Alkylation: The lone pair of electrons on the nitrogen atom allows for N-alkylation reactions. Treatment with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. This reaction can be influenced by the nature of the alkylating agent and the reaction conditions.

Table 2: Transformations Involving the Azepane Nitrogen Atom

| Reaction | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | N-oxide | Introduces an oxygen atom onto the nitrogen, altering its electronic properties. |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt | Adds a fourth alkyl group to the nitrogen, creating a positively charged species. |

Ring Modification and Derivatization Strategies

Beyond the functional groups, the azepane ring itself can be subjected to a variety of modifications to alter its conformation and substitution pattern.

Oxidation Reactions of the Azepane Ring

Oxidation of the azepane ring can lead to the formation of various functionalized derivatives. For instance, oxidation of N-substituted dibenz[b,f]azepines with m-chloroperbenzoic acid has been studied.

Reduction Reactions of the Azepane Ring

Catalytic hydrogenation can be employed for the reduction of the azepane ring, potentially leading to conformational changes or the removal of unsaturation if present in derivatives. Highly efficient asymmetric hydrogenation of dibenzo-fused azepines has been achieved using chiral cationic ruthenium diamine catalysts. rsc.org This method provides access to diverse chiral seven-membered N-heterocycles with excellent yields and enantioselectivities. rsc.org

Substitution Reactions on the Azepane Ring

Introducing substituents directly onto the azepane ring can be achieved through various strategies. While direct C-H functionalization can be challenging, α-alkylation of cyclic amines is a known transformation. For instance, a method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) with unactivated sp3 electrophiles has been developed. nih.gov

Table 3: Ring Modification and Derivatization Strategies

| Reaction Type | Specific Reaction | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Oxidation | Ring Oxidation | e.g., m-CPBA | Functionalized azepanes | Introduces new functional groups on the ring. |

| Reduction | Catalytic Hydrogenation | H₂, catalyst (e.g., Ru-diamine) | Saturated azepanes | Can be used to control stereochemistry. rsc.org |

| Substitution | α-Alkylation | Base, alkyl halide | α-Substituted azepanes | Introduces substituents at the α-position to the nitrogen. |

Formation of Fused-Ring Systems Incorporating Azepan-4-one (B24970)

The this compound scaffold is an excellent starting material for the construction of more complex, fused-ring systems, which are prevalent in natural products and pharmaceuticals.

Aza-Robinson Annulation: The Robinson annulation, a classic ring-forming reaction, can be adapted to nitrogen-containing systems in what is known as an aza-Robinson annulation. nih.govacs.orgchempedia.inforesearchgate.net This reaction sequence typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring fused to the original azepane ring. nih.govacs.orgchempedia.inforesearchgate.net This strategy has been utilized in the synthesis of fused bicyclic amides. nih.govacs.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. acs.orgnih.govresearchgate.netchemistryviews.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. acs.orgnih.govresearchgate.netchemistryviews.orgnih.gov By incorporating a suitable β-arylethylamine moiety into a derivative of this compound, intramolecular Pictet-Spengler reactions can be employed to construct fused heterocyclic systems. acs.orgnih.govresearchgate.netchemistryviews.orgnih.gov

Table 4: Formation of Fused-Ring Systems

| Reaction | Key Intermediates/Reactants | Product Type | Key Features |

|---|---|---|---|

| Aza-Robinson Annulation | Enolate of azepan-4-one, α,β-unsaturated ketone | Fused bicyclic system with a six-membered ring | Forms a new six-membered ring via Michael addition and aldol condensation. nih.govacs.orgchempedia.inforesearchgate.net |

| Pictet-Spengler Reaction | β-arylethylamine derivative, intramolecular ketone | Fused tetrahydroisoquinoline or β-carboline system | Acid-catalyzed cyclization to form a new aromatic fused ring. acs.orgnih.govresearchgate.netchemistryviews.orgnih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1 Propan 2 Yl Azepan 4 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis of Ring Protons and Stereochemical Assignments

The ¹H NMR spectrum of 1-(Propan-2-yl)azepan-4-one is expected to exhibit characteristic signals corresponding to the protons of the N-isopropyl group and the azepane ring. The isopropyl group would present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (2x CH₃).

The protons on the seven-membered azepane ring would display more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The protons on the carbons alpha to the nitrogen atom (C2 and C7) are anticipated to appear at a different chemical shift than those alpha to the carbonyl group (C3 and C5). The remaining methylene (B1212753) protons at the C6 position would also have a distinct signal. These signals typically appear as complex multiplets.

Stereochemical assignments, particularly concerning the conformation of the flexible seven-membered ring, can be deduced from the coupling constants (J-values) between adjacent protons. The magnitude of these constants provides insight into the dihedral angles between protons, which is crucial for conformational analysis. ipb.pt Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm stereochemistry by identifying protons that are close in space. nih.gov For instance, NOE correlations can help establish the relative configuration of substituents on the ring. ipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical values for N-alkylated cyclic ketones and related structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ring Protons (C2, C7) | 2.5 - 2.9 | Multiplet |

| Ring Protons (C3, C5) | 2.3 - 2.7 | Multiplet |

| Ring Protons (C6) | 1.7 - 2.1 | Multiplet |

| N-CH(CH₃)₂ | 2.8 - 3.2 | Septet |

| N-CH(CH₃)₂ | 1.0 - 1.3 | Doublet |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, each chemically non-equivalent carbon atom will produce a distinct signal.

The most downfield signal is expected for the carbonyl carbon (C4) due to the strong deshielding effect of the oxygen atom, typically appearing in the 205–220 ppm range for ketones. libretexts.org The carbons adjacent to the nitrogen atom (C2 and C7) and the methine carbon of the isopropyl group are expected in the 50-70 ppm region. The remaining methylene carbons of the ring (C3, C5, C6) and the methyl carbons of the isopropyl group will resonate at higher fields (further upfield). docbrown.info Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical values for N-alkylated cyclic ketones and related structures. chemguide.co.ukdocbrown.info

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | 208 - 215 |

| C2, C7 | 55 - 65 |

| C3, C5 | 40 - 50 |

| C6 | 25 - 35 |

| N-C H(CH₃)₂ | 50 - 60 |

| N-CH(C H₃)₂ | 18 - 25 |

X-ray Crystallographic Analysis for Absolute Configuration and Conformation

For cyclic systems like azepanes, X-ray analysis can reveal the preferred ring conformation. Seven-membered rings are flexible and can adopt several conformations, such as chair, boat, or twist-boat forms. Crystallographic studies on various azepane derivatives have been conducted to determine their solid-state structures and conformational preferences. nih.govrcsb.org For instance, the crystal structure of a protein kinase A in complex with an azepane derivative has been resolved, providing detailed insight into the binding interactions and the conformation of the azepane ring within the active site. rcsb.org

A crystallographic study of this compound would definitively establish its molecular geometry. The analysis would yield precise bond distances, such as the C=O, C-N, and C-C bond lengths, and the bond angles within the azepane ring and the N-isopropyl substituent. This information is critical for understanding the steric and electronic properties of the molecule. The structure and stereochemistry of diastereomerically pure azepane derivatives have been confirmed using X-ray crystallographic analysis. rsc.org

Table 3: Representative Crystallographic Data for an Azepane Derivative Analogue Data derived from a published crystal structure of a related heterocyclic compound to illustrate typical parameters. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7963 |

| b (Å) | 8.4054 |

| c (Å) | 11.6649 |

| α (°) | 76.508 |

| β (°) | 81.134 |

| γ (°) | 80.596 |

Conformational Analysis and Dynamics of Azepan 4 One Systems

Theoretical Approaches to Azepane Ring Conformation

Computational chemistry provides powerful tools to explore the potential energy surface of molecules and identify stable conformers. For azepan-4-one (B24970) systems, a variety of theoretical methods are employed to predict and analyze their conformational preferences.

Molecular mechanics (MM) methods offer a computationally efficient way to assess the conformational energies of molecules. These methods are based on classical mechanics and use a set of parameters, known as a force field, to describe the potential energy of a molecule as a function of its atomic coordinates.

For the azepane ring, MM calculations can predict the relative stabilities of various conformations, such as the chair, boat, and twist-chair forms. The choice of force field (e.g., MM2, MM3, AMBER) is critical for obtaining reliable results. These calculations can help identify low-energy conformers that are likely to be populated at room temperature. For 1-(Propan-2-yl)azepan-4-one, MM calculations would be instrumental in determining how the bulky isopropyl group on the nitrogen atom influences the conformational equilibrium of the seven-membered ring.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics (MM) Calculations

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Chair | 1.5 - 2.5 |

| Boat | 3.0 - 4.0 |

| Twist-Boat | 2.0 - 3.0 |

Note: These are representative values based on general findings for cycloheptane (B1346806) and its derivatives; actual values would require specific calculations.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules by solving Newton's equations of motion for a system of atoms. nih.govsciencepublishinggroup.com This technique allows for the exploration of conformational space and the study of how molecules change their shape over time. mdpi.com

In the context of this compound, an MD simulation could reveal the pathways of interconversion between different ring conformations. nih.gov By simulating the molecule in a solvent, such as water, it is also possible to study the influence of the environment on its conformational preferences. The trajectory data from an MD simulation can be analyzed to identify the most populated conformational states and the energy barriers between them. sciencepublishinggroup.com

Monte Carlo (MC) conformational searching is a stochastic method used to explore the conformational space of a molecule. This technique involves randomly changing the coordinates of the atoms and accepting or rejecting the new conformation based on its energy. nih.gov

For a flexible molecule like this compound, an MC search can be particularly effective in identifying a wide range of low-energy conformations that might be missed by other methods. researchgate.net The results of an MC search are typically a collection of unique conformers, which can then be further analyzed to determine their relative populations.

High-level quantum mechanical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules and, consequently, more reliable predictions of their geometries and energies. acs.orgmq.edu.au DFT methods are often used to refine the geometries of conformers identified by MM or MC methods and to calculate their relative energies with higher accuracy. chemmethod.com

For this compound, DFT calculations can provide detailed information about the bond lengths, bond angles, and dihedral angles of the various ring conformations. nih.govresearchgate.net These calculations are also essential for understanding the electronic effects of the carbonyl group and the N-isopropyl substituent on the conformational preferences of the azepane ring.

Table 2: Hypothetical Relative Energies of Azepane Conformers from DFT Calculations

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.0 |

| Chair | 1.8 |

| Twist-Boat | 2.5 |

| Boat | 3.5 |

Note: These values are based on a high-level theoretical study of the parent azepane ring and serve as an illustrative example.

Experimental Probes of Conformational Preferences

While theoretical methods provide invaluable predictions, experimental techniques are crucial for validating these predictions and providing a direct measure of conformational preferences in solution.

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying dynamic processes in molecules, including conformational interconversions. rsc.orgnih.govoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals, which can provide information about the thermodynamics and kinetics of conformational exchange. rsc.org

For this compound, VT-NMR studies could be used to determine the relative populations of the different ring conformers in solution. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of separate signals for each conformer. As the temperature is increased, these signals may broaden and eventually coalesce into a single time-averaged signal. Analysis of these changes can provide quantitative information about the energy barriers to ring inversion and the relative stabilities of the conformers.

Coupling Constant Analysis in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. In the conformational analysis of cyclic systems like azepan-4-ones, the analysis of proton-proton (¹H-¹H) coupling constants is particularly insightful. The magnitude of the vicinal coupling constant (³JHH), which describes the interaction between protons on adjacent carbon atoms, is dependent on the dihedral angle (θ) between them. libretexts.org

This relationship is described by the Karplus equation, which correlates the dihedral angle to the expected coupling constant. By measuring the ³JHH values from the ¹H NMR spectrum, researchers can deduce the torsional angles within the molecule, thereby identifying the preferred conformation of the azepan-4-one ring (e.g., chair, boat, or twist-boat). nih.gov For instance, a large coupling constant (typically 8-13 Hz) often indicates an anti-periplanar arrangement (θ ≈ 180°), while smaller values (0-5 Hz) suggest a syn-clinal or gauche relationship (θ ≈ 60°). libretexts.org

Heteronuclear coupling constants, such as those between protons and fluorine (JHF), can also provide valuable conformational insights if fluorine-containing derivatives are studied. nih.gov The analysis is often complex due to overlapping signals, but advanced NMR techniques can simplify spectra to extract these crucial parameters. nih.gov

| Dihedral Angle (θ) | Typical ³JHH Coupling Constant (Hz) | Spatial Relationship |

|---|---|---|

| 0-30° | 7 - 10 | Syn-periplanar |

| 60° | 0 - 5 | Syn-clinal (gauche) |

| 90° | 0 - 3 | Anticlinal |

| 150-180° | 8 - 13 | Anti-periplanar (trans) |

Table 1: The Karplus relationship between dihedral angle and vicinal proton-proton coupling constants, which is fundamental for conformational analysis using NMR. libretexts.org

Influence of N-Substitution (e.g., Propan-2-yl Group) on Azepan-4-one Conformation

The substituent attached to the nitrogen atom in the azepan-4-one ring plays a critical role in determining the ring's conformational preferences. The introduction of a sterically demanding group, such as the propan-2-yl (isopropyl) group, can significantly influence the conformational equilibrium. units.it Substituted azepanes are known to have flexible ring structures, and this conformational diversity is often crucial for their bioactivity. lifechemicals.com

The bulky isopropyl group can introduce steric hindrance, which may favor conformations that place this group in a pseudo-equatorial position to minimize non-bonded interactions, such as 1,3-diaxial strain. This steric effect can bias the flexible azepane ring toward one major conformation. lifechemicals.comrsc.org The presence of branched alkyl chains like the isopropyl group can stabilize certain conformations to a greater extent than less branched groups like ethyl or propyl. units.it This influence extends to affecting the energy barrier for ring inversion, the process by which the ring flips between different conformations. nih.gov In some cyclic systems, the preferred orientation of the isopropyl group itself is dictated by minimizing gauche interactions with adjacent ring substituents. researchgate.netresearchgate.net

Ring Flexibility and Energy Landscape of Seven-Membered Rings

Seven-membered rings, such as the azepane core of this compound, are conformationally complex. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings have a higher degree of flexibility and can exist in several low-energy conformations. suniv.ac.in These include various chair, boat, twist-chair, and twist-boat forms. researchgate.net

The energy landscape of these rings is characterized by multiple minima corresponding to these stable conformations, separated by relatively low energy barriers. mdpi.com This results in a dynamic equilibrium where the ring can rapidly interconvert between different forms. nih.gov The energy difference between these conformations is often small, meaning that multiple shapes can be significantly populated at room temperature. The presence of substituents, such as the N-propan-2-yl group and the carbonyl group at the 4-position, further complicates this landscape by creating preferential conformations and altering the energy barriers for interconversion. nih.gov The study of these dynamic processes is crucial, as the biological activity of such molecules can be highly sensitive to these conformational constraints. nih.gov

| Conformation Type | General Description | Relative Stability |

|---|---|---|

| Twist-Chair (TC) | Generally the most stable conformation for cycloheptane. | Highest |

| Chair (C) | A higher energy conformation compared to the twist-chair. | Moderate |

| Twist-Boat (TB) | Another relatively low-energy conformation. | Moderate |

| Boat (B) | Typically a higher energy conformation. | Lower |

Table 2: Common conformations for seven-membered rings and their general relative stability. The exact energy ordering can change based on substitution patterns. researchgate.net

Quantum Chemical Investigations and Electronic Structure of 1 Propan 2 Yl Azepan 4 One

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. nih.govnih.gov It is employed to determine the optimized geometry and various electronic properties of 1-(Propan-2-yl)azepan-4-one.

DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are performed to determine the most stable conformation of this compound. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. The azepane ring, being a seven-membered ring, can adopt several conformations, and DFT helps in identifying the lowest energy conformer. rsc.org

Table 1: Calculated Structural Parameters for this compound

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-N (ring) | 1.47 | |

| N-CH(CH₃)₂ | 1.48 | |

| C-C (ring) | 1.54 | |

| Bond Angles (°) | ||

| O=C-C | 121.5 | |

| C-N-C (ring) | 118.0 | |

| C-N-CH(CH₃)₂ | 115.0 | |

| Dihedral Angles (°) | ||

| C-C-N-C | -65.0 | |

| C-N-C-C | 55.0 |

Note: These values are representative and would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. irjweb.comwikipedia.org A large HOMO-LUMO gap implies high stability and low chemical reactivity. irjweb.com For this compound, the HOMO is likely localized on the nitrogen atom and the carbonyl oxygen, while the LUMO is expected to be centered on the carbonyl carbon.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP map displays regions of different electrostatic potential on the molecular surface. researchgate.net In the MEP map of this compound, the regions around the carbonyl oxygen would exhibit a negative potential (red), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the areas around the nitrogen atom and the carbonyl carbon would show a positive potential (blue), suggesting electron deficiency and favorability for nucleophilic attack. malayajournal.org

Global chemical reactivity parameters, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity and stability. nih.govscielo.org.mx These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). chemrxiv.orgarxiv.org A higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater capacity to accept electrons. nih.gov

Table 3: Global Chemical Reactivity Parameters for this compound

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 |

| Electronegativity (χ) | -μ | 3.65 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 |

| Chemical Softness (S) | 1 / (2η) | 0.175 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.34 |

Note: These values are calculated based on the illustrative HOMO and LUMO energies from Table 2.

Stereoelectronic Effects within the Azepan-4-one (B24970) Ring System

The conformation and reactivity of the azepan-4-one ring are significantly influenced by stereoelectronic effects. researchgate.net These effects arise from the interaction between electron orbitals of different parts of the molecule. rsc.org In the case of this compound, the orientation of the lone pair of electrons on the nitrogen atom relative to the adjacent sigma bonds plays a crucial role. nih.gov Hyperconjugative interactions, such as the anomeric effect, can influence the stability of different ring conformations. rsc.org For instance, an interaction between the nitrogen lone pair and the antibonding orbital (σ*) of an adjacent C-C or C-H bond can stabilize a particular conformer. Computational studies can quantify the energy of these interactions, providing insight into the preferred geometry of the molecule. rsc.org

Computational Insights into Regio- and Diastereoselectivity in Synthesis

Computational chemistry serves as a powerful tool to predict and rationalize the regio- and diastereoselectivity observed in the synthesis of complex molecules like this compound. rsc.orgdntb.gov.ua By modeling the transition states of different reaction pathways, it is possible to determine the most energetically favorable route. nih.gov For reactions involving the formation of the azepane ring or the introduction of the propan-2-yl group, DFT calculations can elucidate the factors controlling the stereochemical outcome. researchgate.net For example, in a cyclization reaction, the calculations can predict whether the reaction will proceed via a transition state that leads to a cis or trans product. These computational insights are invaluable for designing synthetic strategies that yield the desired isomer with high selectivity. rsc.org

Molecular Modeling and Theoretical Ligand Target Interaction Studies for Azepan 4 One Scaffolds

In Silico Molecular Docking Simulations

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. alrasheedcol.edu.iq This method is crucial in structure-based drug design for understanding drug-receptor interactions and for virtual screening of compound libraries. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov For scaffolds like azepan-4-one (B24970), docking studies can elucidate how derivatives might bind to a target protein, providing insights that guide further chemical modification. mdpi.com

A primary goal of molecular docking is to accurately predict the binding pose, or conformation, of a ligand within the active site of a protein. elifesciences.org This prediction is challenging for flexible molecules like derivatives of 1-(Propan-2-yl)azepan-4-one, as both the ligand and, to some extent, the protein must adopt specific three-dimensional arrangements to achieve optimal binding. nih.gov

Computational docking algorithms explore various rotational and translational degrees of freedom for the ligand, and some advanced methods also allow for protein flexibility. The output is typically a set of possible binding modes ranked by a scoring function. scispace.com For example, a study on conformationally-restricted anandamide (B1667382) analogs used docking programs to identify binding conformations that correlated well with experimental binding affinities. scispace.com Achieving accurate shape complementarity between the azepan-4-one scaffold and the target's binding pocket is a decisive factor in successful binding mode prediction. nih.gov The reliability of these predictions is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose, with values under 2.0 Å generally considered a successful prediction. pensoft.net

Table 1: Illustrative Docking Results for a Hypothetical Azepan-4-one Derivative

This table represents typical output from a molecular docking simulation, showing the predicted binding energy and the key interacting residues for the top-ranked poses of a hypothetical inhibitor based on the azepan-4-one scaffold targeting a protein kinase.

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interactions |

| 1 | -9.2 | Asp145, Lys23, Val31, Phe144 | Hydrogen Bond, Hydrophobic, π-Alkyl |

| 2 | -8.8 | Asp145, Leu78, Phe144, Met76 | Hydrogen Bond, Hydrophobic |

| 3 | -8.5 | Gln130, Lys23, Ile75 | Hydrogen Bond, Hydrophobic |

Data is illustrative and not from a specific study on this compound.

Once a binding mode is predicted, it can be analyzed to understand the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition, protein folding, and function. nih.govrsc.org Key interactions include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom donor and an acceptor (e.g., the carbonyl oxygen in the azepan-4-one ring and a backbone NH group in a protein). They are critical for the specificity of ligand binding. researchgate.net

Hydrophobic Interactions: These occur when nonpolar groups, such as the propyl group on the azepane nitrogen, cluster together to minimize contact with water. The lipophilic surface of the protein's binding pocket often drives these interactions. researchgate.net

π-Interactions: These can include π-π stacking (between two aromatic rings), C-H···π interactions, or π-alkyl interactions (between an aromatic ring and an alkyl group like the propan-2-yl substituent). nih.gov

Molecular dynamics (MD) simulations can further reveal the stability of these interactions over time, showing, for instance, the importance of hydrogen bonding with active site residues and surrounding water molecules for the stability of a ligand-protein complex. nih.govresearchgate.net

Computational Estimation of Ligand-Binding Affinity

Precisely calculating the binding affinity between a ligand and its target is a primary objective in drug discovery. nih.gov Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), quantifies the strength of the binding interaction. Computational methods provide an estimation of this value, commonly as a binding free energy (ΔG).

Empirical scoring functions, frequently used in molecular docking, provide a rapid estimation of binding affinity. nih.gov These functions use terms that account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic contacts, and desolvation penalties. nih.gov More rigorous, but computationally intensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied post-docking to refine binding energy predictions. rsc.org These calculations help prioritize which derivatives of a scaffold like azepan-4-one are most likely to be potent binders and are therefore worthy of synthesis and experimental testing. rsc.org Often, a good correlation is observed between computationally derived scores (e.g., glide scores) and experimentally measured IC50 values. nih.gov

Table 2: Comparison of Predicted and Experimental Binding Affinities for Illustrative Kinase Inhibitors

This table shows a hypothetical correlation between docking scores and experimental activity for a series of compounds, demonstrating how computational estimates guide lead selection.

| Compound ID | Scaffold | Docking Score (kcal/mol) | Experimental IC50 (nM) |

| AZ-01 | Azepan-4-one | -9.2 | 15 |

| AZ-02 | Azepan-4-one | -8.5 | 88 |

| AZ-03 | Azepan-4-one | -7.1 | 450 |

| AZ-04 | Azepan-4-one | -9.5 | 9 |

Data is illustrative and not from a specific study on this compound.

Theoretical Elucidation of Molecular Recognition Pathways

While docking predicts the final bound state, understanding the entire process of how a ligand recognizes and binds to its target—the molecular recognition pathway—provides deeper insight into the binding kinetics (kon and koff rates). nih.gov This process involves the ligand navigating the solvent, shedding its solvation shell, and making initial contacts with the protein, followed by conformational rearrangements of both ligand and protein to settle into the optimal binding pose.

Computational techniques like molecular dynamics (MD) simulations and related enhanced sampling methods can be used to model these dynamic pathways. nih.gov Although computationally demanding, these simulations can reveal transient intermediate states, the role of water molecules in the binding process, and the energy barriers that govern the association and dissociation rates. nih.gov By elucidating these pathways for an azepan-4-one derivative, researchers could theoretically understand not just the potency (affinity) but also the residence time of the drug on its target, which is an increasingly important parameter for drug efficacy.

Strategic Applications of the 1 Propan 2 Yl Azepan 4 One Scaffold in Advanced Chemical Research

Role as Building Blocks in the Synthesis of Complex Organic Molecules

In organic synthesis, building blocks are foundational molecular fragments used for the modular construction of more complex architectures. sigmaaldrich.com The 1-(propan-2-yl)azepan-4-one scaffold serves as a valuable building block for introducing the N-alkylated seven-membered azacycle into larger molecules. The azepane framework is a key component of numerous bioactive natural products, particularly alkaloids, which underscores the importance of synthetic access to functionalized azepane derivatives. nih.govresearchgate.net

The utility of this scaffold lies in its inherent functionality. The ketone at the C-4 position is a versatile handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The N-isopropyl group provides steric bulk and influences the conformational preference of the ring, which can be a crucial factor in stereocontrolled syntheses. Furthermore, the azepane ring itself can be incorporated into larger polycyclic systems, including those found in medicinally relevant compounds. acs.org Synthetic strategies that allow for the late-stage modification of such building blocks are particularly powerful, enabling the creation of diverse molecular libraries for drug discovery and development. acs.org

| Compound Name | Class | Significance |

|---|---|---|

| Stenine | Alkaloid | Found in Stemona species, exhibits insecticidal properties. |

| Galanthamine | Alkaloid | Used for the treatment of Alzheimer's disease. nih.gov |

| Croomine | Alkaloid | A Stemona alkaloid with a complex polycyclic structure. nih.gov |

| Balanol | Fungal Metabolite | A potent inhibitor of protein kinase C (PKC). acs.org |

Use as Precursors and Intermediates for Structurally Diverse Heterocycles

The reactivity of this compound makes it an excellent precursor for the synthesis of a wide variety of other heterocyclic systems. The development of efficient methods to construct diverse heterocyclic frameworks is a central goal of modern organic chemistry, given their prevalence in pharmaceuticals and functional materials. researchgate.netnih.govmdpi.com

The ketone functionality is a primary site for transformation. For instance, condensation with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) ring systems, respectively. The Fischer indole (B1671886) synthesis, reacting the ketone with a phenylhydrazine (B124118) derivative, could yield complex indole-fused azepanes. Furthermore, the α-carbons adjacent to the ketone can be functionalized to serve as handles for annulation reactions, building additional rings onto the azepane core. acs.org Various synthetic strategies, including cycloaddition reactions and metal-catalyzed processes, can be employed to transform simple heterocyclic precursors into more complex, polycyclic structures. researchgate.netresearchgate.netmdpi.com The azepan-4-one (B24970) scaffold is thus a valuable intermediate, providing a gateway to novel chemical entities with unique three-dimensional shapes and properties. nih.gov

| Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|

| Reductive Amination | Amine, NaBH(OAc)3 or H2/Pd | 4-Amino-azepane derivatives |

| Wittig Reaction | Phosphonium (B103445) ylide (Ph3P=CHR) | 4-Alkylidene-azepane derivatives |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | N-substituted pyrrole-fused azepanes |

| Gewald Reaction | α-cyano ester, sulfur, base | Thiophene-fused azepanes |

Development as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. nih.govnih.gov This is often achieved using chiral ligands that coordinate to a metal catalyst or chiral auxiliaries that temporarily attach to a substrate to direct the stereochemical outcome of a reaction. researchgate.netwikipedia.orgsigmaaldrich.com

While direct applications of this compound as a chiral ligand are not extensively documented, its scaffold holds significant potential in this area. To be effective, the molecule would first need to be resolved into its separate enantiomers or synthesized in an enantiopure form. The resulting chiral azepanone could then be modified to create a ligand or auxiliary. For example, conversion of the ketone to a chiral amino alcohol could yield a bidentate ligand where both the nitrogen atom of the azepane ring and the newly installed oxygen or nitrogen atom can coordinate to a metal center. The inherent conformational constraints of the seven-membered ring, combined with the steric influence of the N-isopropyl group and other substituents, could create a well-defined chiral environment around the metal, enabling high levels of stereocontrol in catalytic reactions. scielo.org.mxdntb.gov.ua The development of such ligands from readily accessible heterocyclic scaffolds is an active area of research. researchgate.net

| Feature | Description |

|---|---|

| High Stereoselectivity | Must induce a high degree of stereochemical control in reactions. wikipedia.org |

| Easy Attachment/Removal | Should be easily attached to the substrate and removed without racemization. |

| High Recovery Rate | The auxiliary should be recoverable in high yield for reuse. wikipedia.org |

| Crystallinity | Crystalline derivatives can facilitate purification by recrystallization. |

Contribution to the Design of Specialty Chemicals and Materials

Specialty chemicals are valued for their performance or function rather than their composition. The unique structural and electronic properties of heterocycles make them ideal components for such materials. The this compound scaffold can be envisioned as a monomer or modifying agent in the synthesis of advanced materials and other specialty chemicals.

In medicinal chemistry, the azepane ring is a privileged scaffold for designing agents that target the central nervous system. For instance, derivatives of azepan-2-one (B1668282) have been investigated as cannabinoid receptor agonists for the treatment of inflammatory pain. nih.gov This suggests that the azepan-4-one core could similarly be used to develop novel therapeutic agents.

In materials science, incorporating the polar and conformationally flexible azepane structure into a polymer backbone could significantly alter the material's properties. It could enhance solubility in polar solvents, modify thermal characteristics, or introduce specific binding sites for metal ions or other guest molecules. The N-isopropyl group also adds a hydrophobic element that can influence the self-assembly and morphological properties of polymers or supramolecular structures. While specific examples utilizing this compound in materials are not prominent, the general strategy of using functionalized heterocycles as building blocks for specialty polymers and organic materials is well-established.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(Propan-2-yl)azepan-4-one with high purity and yield?

- Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the azepanone core. For example, alkylation of the azepan-4-one scaffold with propan-2-yl groups can be achieved using alkyl halides under basic conditions (e.g., NaH in THF). Key parameters include maintaining an inert atmosphere (N₂/Ar) to prevent oxidation and controlling reaction temperatures (e.g., 50–70°C) to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products. Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) impacts reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals for the azepanone ring (e.g., carbonyl carbon at ~210 ppm in ¹³C NMR) and propan-2-yl substituents (e.g., methyl group splitting patterns).

- IR : Confirm the ketone carbonyl stretch (~1700–1750 cm⁻¹) and absence of unwanted functional groups (e.g., OH/NH stretches).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the azepanone backbone .

Q. What chromatographic methods are suitable for analyzing impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) is effective. Gradient elution (water/acetonitrile with 0.1% TFA) resolves polar byproducts. For quantification, calibrate against reference standards and validate method precision (RSD < 2%) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potentials, and bond dissociation energies. Validate against experimental data (e.g., NMR chemical shifts via gauge-independent atomic orbital (GIAO) method). DFT also aids in modeling reaction pathways, such as nucleophilic attacks on the ketone group, by analyzing transition-state geometries and activation energies .

Q. What strategies resolve contradictions between observed and computational reactivity of the azepanone ring under nucleophilic conditions?

- Methodological Answer : Combine experimental kinetics (e.g., monitoring reaction rates via UV-Vis or LC-MS) with DFT-derived mechanistic insights. For example, if steric hindrance from the propan-2-yl group reduces predicted reactivity, perform substituent effect studies (e.g., comparing tert-butyl vs. methyl analogs). Validate using isotopic labeling (e.g., ¹⁸O in the ketone) to track bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.